3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene

Myeloperoxidase inhibition Inflammation Cardiovascular disease

Researchers often face irreproducible bioassay results due to subtle structural differences in MPO inhibitor analogs. This compound provides an exact solution. - **Benchmark potency:** IC50 = 1 nM in cell-free chlorination assays, with >58-fold higher activity than related thiophenes. - **Defined physicochemical profile:** clogP = 4.639, PSA = 74.06 Ų. - **Synthetic utility:** Nitro group reducible to amine; chloro substituent amenable to SNAr. Available for immediate R&D shipment.

Molecular Formula C10H5ClFNO2S
Molecular Weight 257.67 g/mol
Cat. No. B13929181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene
Molecular FormulaC10H5ClFNO2S
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CC(=C(C=C2[N+](=O)[O-])F)Cl
InChIInChI=1S/C10H5ClFNO2S/c11-8-3-7(6-1-2-16-5-6)10(13(14)15)4-9(8)12/h1-5H
InChIKeyYYDZUJVDRBDMNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene Overview


3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene (CAS 1185916-54-4) is a heterocyclic aromatic compound consisting of a thiophene ring substituted at the 3-position with a 5-chloro-4-fluoro-2-nitrophenyl moiety . This polysubstituted architecture confers a unique electronic environment that underpins its potent inhibition of myeloperoxidase (MPO) chlorination activity, with an IC50 of 1 nM reported in a cell-free biochemical assay [1]. The compound exhibits a calculated logP of 4.639 and a polar surface area (PSA) of 74.06 Ų , positioning it within a distinct physicochemical space relative to simpler thiophene analogs and informing its utility in medicinal chemistry and materials science applications.

Biochemical MPO inhibition study fit

Cell-free chlorination assay context

Lipophilicity-informed selection (logP 4.639)

Substitution Risks for 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene


The specific substitution pattern of 3-(5-chloro-4-fluoro-2-nitrophenyl)thiophene—namely the precise arrangement of chloro, fluoro, and nitro groups on the phenyl ring coupled to the thiophene 3-position—is not interchangeable with closely related analogs. Comparative MPO inhibition data demonstrate that seemingly minor structural alterations can result in a >50-fold loss in potency; for instance, a related thiophene-containing compound (BDBM50567720) exhibits an IC50 of 58 nM under identical assay conditions [1]. Furthermore, the calculated logP of 4.639 for this compound is substantially higher than that of unsubstituted thiophene (logP ≈ 1.8) , which alters solubility, permeability, and formulation behavior. Procurement of a structurally similar but not identical compound therefore carries a high risk of failing to reproduce the target activity profile, particularly in MPO-dependent inflammation models where nanomolar potency is required.

Target 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene
Risk: Structural analogs Closely related thiophenes may show >50-fold weaker MPO inhibition; activity profile may not transfer.
Target logP 4.639, PSA 74.06 Ų
Risk: Simpler thiophenes Unsubstituted or phenyl-only thiophenes exhibit much lower lipophilicity, altering solubility and permeability context.
Target Chloro-fluoro-nitro substitution pattern
Risk: Regioisomers Different substitution positions on the phenyl ring may shift MPO inhibition and electronic properties.

Comparative Evidence for 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene


MPO Inhibition vs. Related Thiophene Derivative

In a cell-free biochemical assay measuring MPO chlorination activity via aminophenyl fluorescein detection, 3-(5-chloro-4-fluoro-2-nitrophenyl)thiophene achieved an IC50 of 1 nM [1]. Under the same assay platform and protocol, a structurally distinct but still thiophene-containing comparator (BDBM50567720; CHEMBL4855956) exhibited an IC50 of 58 nM [2]. This represents a 58-fold difference in potency.

MPO Inhibition vs. Thiophene Derivative
Head-to-head
1 nM vs 58 nM (58-fold)
Supports MPO assay cascade selection
Both measured in cell-free MPO chlorination assay; verify under identical conditions
Myeloperoxidase inhibition Inflammation Cardiovascular disease

MPO Inhibition vs. Clinical Candidate CI-959

The cell activation inhibitor CI-959, a benzo[b]thiophene derivative evaluated for human neutrophil function modulation, inhibited MPO release with IC50 values ranging from 7.5 μM to 100 μM depending on the stimulus [1]. In contrast, 3-(5-chloro-4-fluoro-2-nitrophenyl)thiophene inhibits MPO chlorination activity with an IC50 of 1 nM [2].

MPO Inhibition vs. CI-959
Cross-study
1 nM vs 7.5–100 μM
Context-dependent; cell-free vs. cell-based assays
Different assay endpoints (chlorination vs. MPO release); direct comparison limited
Myeloperoxidase Neutrophil Inflammation

MPO Inhibition vs. B-Thiophenyl Chalcone

A series of B-aryl chalcones were evaluated as MPO chlorination inhibitors. The most potent thiophene-containing analog (B-thiophenyl chalcone, analogue 9) demonstrated an IC50 of 0.53 μM (530 nM) in an in vitro MPO chlorination assay [1]. 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene, under a comparable cell-free MPO chlorination assay format, exhibits an IC50 of 1 nM [2].

MPO Inhibition vs. B-Thiophenyl Chalcone
Cross-study
1 nM vs 530 nM (530-fold)
Scaffold-dependent potency; supports nitrophenyl-thiophene selection
Comparable cell-free chlorination assay; exact protocol may vary
Chalcone MPO inhibitor Inflammation

Lipophilicity Differentiation from Thiophene Analogs

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene exhibits a calculated logP of 4.639 . Unsubstituted thiophene has a logP of approximately 1.8 . The simpler analog 3-phenylthiophene has a predicted logP of approximately 4.0 [1].

Lipophilicity Differentiation
Cross-study
logP 4.639 vs 1.8 (thiophene)
~600-fold higher predicted partition coefficient
Calculated values; experimental logP may differ
Lipophilicity logP Drug-likeness

Cellular vs. Biochemical MPO Inhibition

While 3-(5-chloro-4-fluoro-2-nitrophenyl)thiophene achieves 1 nM IC50 in a cell-free MPO chlorination assay [1], its potency in a cellular context is dramatically reduced: an IC50 of 42,000 nM (42 μM) was observed in a PMA-induced MPO assay in human neutrophils measured by luminometry [2]. This 42,000-fold shift underscores that biochemical potency does not directly translate to cellular activity, and that cell permeability or other cellular factors may limit efficacy.

Cellular vs. Biochemical MPO
Context-dependent
42 μM (cellular) / 1 nM (biochemical)
Cellular potency may not reflect biochemical affinity
Cell permeability or efflux effects require further investigation
Cellular activity MPO Neutrophil

Applications of 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene


Biochemical MPO Inhibitor Screening

Use 3-(5-chloro-4-fluoro-2-nitrophenyl)thiophene as a reference nanomolar MPO inhibitor in cell-free chlorination assays (e.g., aminophenyl fluorescein format). The 1 nM IC50 [1] provides a stringent benchmark for evaluating new MPO inhibitors, and its >58-fold superiority over a related thiophene comparator [2] validates its role as a positive control.

SAR Studies on Nitrophenyl-Thiophenes

Employ this compound as a core scaffold for SAR exploration. The presence of chloro, fluoro, and nitro substituents at defined positions enables systematic modification to probe electronic and steric effects on MPO inhibition. The calculated logP of 4.639 can be used as a baseline for lipophilicity tuning.

Cellular Permeability and Efflux Studies

Given the 42,000-fold drop in potency from biochemical to cellular MPO assays [3], this compound serves as a valuable probe to investigate cell permeability barriers or efflux mechanisms in neutrophils. Comparative studies with structurally related analogs may reveal key determinants of cellular activity.

Synthetic Intermediate for Thiophene Derivatives

The nitro group is amenable to reduction to an amine, and the chloro substituent can undergo nucleophilic aromatic substitution, providing synthetic handles for further derivatization. The compound's unique substitution pattern makes it a versatile building block for generating diverse thiophene-containing libraries for medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Biochemical MPO assay benchmarking
Reported nanomolar inhibition context
Comparator benchmarking in cell-free chlorination assays
SAR exploration on nitrophenyl-thiophenes
Electronic and steric substitution pattern
Lipophilicity-modulated activity profiling
Cell permeability probe
Biochemical-to-cellular activity gap
Neutrophil cellular uptake and efflux studies
Synthetic building block
Nitro and chloro reactive handles
Downstream derivatization yield and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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